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Compound of Interest

Compound Name: Hdac8-IN-5

Cat. No.: B12390933 Get Quote

Technical Support Center: Hdac8-IN-5
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to assist researchers, scientists, and drug development professionals in optimizing the

efficacy of Hdac8-IN-5 treatment in their experiments.

Frequently Asked Questions (FAQs)
Q1: What is Hdac8-IN-5 and what is its primary target?

Hdac8-IN-5, also identified as Compound 6a, is a potent inhibitor of Histone Deacetylase 8

(HDAC8) with an IC50 value of 28 nM.[1] Its chemical structure consists of a hydroxyacetamide

moiety that acts as a zinc-binding group, a phthalimide moiety as a capping group, and an

aminoacetamide moiety as a linker.[1]

Q2: What is the mechanism of action of Hdac8-IN-5?

Hdac8-IN-5 functions by inhibiting the enzymatic activity of HDAC8. Docking studies have

revealed that it binds to both the orthosteric and allosteric pockets of the HDAC8 enzyme.[1] By

inhibiting HDAC8, Hdac8-IN-5 prevents the deacetylation of histone and non-histone protein

substrates, which can lead to cell cycle arrest and apoptosis in cancer cells.

Q3: What are the key signaling pathways affected by HDAC8 inhibition?

Inhibition of HDAC8 can impact various signaling pathways crucial for cell growth, proliferation,

and survival. These include:
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p53 Pathway: HDAC8 can deacetylate the tumor suppressor protein p53, leading to its

inactivation. Inhibition of HDAC8 can restore p53 acetylation and its tumor-suppressive

functions.

Wnt Signaling Pathway: HDAC8 has been shown to activate the canonical Wnt signaling

pathway. Therefore, inhibition of HDAC8 can lead to the downregulation of this pathway.

TGF-β Signaling: HDAC8 can act as a co-factor in a positive feedback loop that

hyperactivates TGF-β signaling.

Below is a diagram illustrating the central role of HDAC8 in various cellular pathways.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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